Epigallocatechin

Catalog No.
S527265
CAS No.
970-74-1
M.F
C15H14O7
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epigallocatechin

CAS Number

970-74-1

Product Name

Epigallocatechin

IUPAC Name

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m1/s1

InChI Key

XMOCLSLCDHWDHP-IUODEOHRSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

epigallocatechin, epigallocatechol, gallocatechin, gallocatechol, gallocatechol, (2R-cis)-isomer, gallocatechol, (2R-trans)-isomer, gallocatechol, (2S-trans)-isomer

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

The exact mass of the compound Epigallocatechin is 306.07395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674039. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of flavan-3,3',4',5,5',7-hexol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

Epigallocatechin (EGC) is a flavan-3-ol, one of the four primary catechins found in green tea (Camellia sinensis), alongside epigallocatechin gallate (EGCG), epicatechin (EC), and epicatechin gallate (ECG). Structurally, it is distinguished by the trihydroxyl substitution on its B-ring and the absence of the galloyl moiety that characterizes its more abundant counterpart, EGCG. This seemingly minor structural difference is a critical determinant of its physicochemical properties, including stability and solubility, which directly impacts its suitability for specific research and formulation applications. Therefore, selecting the purified EGC compound over related catechins or crude extracts is often a requirement for achieving reproducible and targeted experimental outcomes.

Substituting pure Epigallocatechin (EGC) with its close analog Epigallocatechin gallate (EGCG), its epimer Gallocatechin (GC), or a generic green tea extract introduces critical variables that can compromise experimental validity and product formulation. The galloyl group in EGCG significantly increases molecular size and alters electronic properties, leading to lower aqueous stability and different biological interaction profiles. Crude green tea extracts, while cost-effective, contain variable concentrations of multiple catechins, caffeine, and other compounds, making it impossible to establish precise dose-response relationships or ensure batch-to-batch reproducibility. Even substitution with its epimer, GC, can result in lower antioxidant potency in certain assays. For research requiring stringent control over molecular structure, purity, and concentration, procuring the specific EGC compound (CAS 970-74-1) is essential for generating reliable and interpretable data.

Enhanced Stability in Neutral Aqueous Solution Compared to EGCG

Epigallocatechin (EGC) demonstrates substantially greater stability in neutral aqueous solutions compared to its gallated analog, EGCG. In a comparative study, after 24 hours in a pH 7 citrate buffer at 25°C, the concentration of EGC decreased by 46%, whereas EGCG decreased by 83%. This difference is attributed to the trihydroxyl B-ring on both molecules being susceptible to oxidation, but EGCG's additional galloyl moiety introduces further instability.

Evidence DimensionPercent degradation in aqueous buffer
Target Compound Data46% degradation (EGC)
Comparator Or Baseline83% degradation (EGCG)
Quantified DifferenceEGC is 1.8-fold more stable than EGCG
ConditionspH 7 citrate buffer, 25°C, 24-hour incubation.

This superior stability makes EGC a more reliable compound for use in cell culture media, physiological buffers, and other aqueous formulations requiring extended incubation or shelf life.

Distinct Solubility Profile in Ethanol/Water Mixtures from Gallated Catechins

The solubility of Epigallocatechin (EGC) in ethanol/water co-solvents shows a distinct maximum that differs from its gallated counterpart, EGCG. At 293 K (20°C), EGC reaches its maximum solubility at a solute-free ethanol molar fraction of approximately 0.6-0.8. In contrast, gallated catechins like EGCG exhibit higher melting points, suggesting the gallate group stabilizes the molecule in solid form, which can influence its dissolution kinetics and optimal solvent systems for processing and formulation.

Evidence DimensionMaximum solubility point in Ethanol/Water
Target Compound DataMaximum solubility at ~0.6-0.8 ethanol mole fraction (EGC)
Comparator Or BaselineDifferent solubility profile and higher melting point (EGCG)
Quantified DifferenceQualitatively distinct solubility curve
ConditionsEthanol/water mixtures at 293 K.

This defines the optimal solvent system for achieving high-concentration stock solutions, which is critical for extractions, purifications, and formulating deliverable products.

Purity-Linked Reproducibility vs. Uncharacterized Green Tea Extracts

Using purified Epigallocatechin (CAS 970-74-1) ensures dose accuracy and experimental reproducibility, a key factor when compared to crude green tea extracts. The content of individual catechins in commercial extracts is highly variable; for example, EGCG alone can constitute over 70% of total catechins in some preparations, leaving EGC as a minor, unquantified component. This variability in composition makes it impossible to attribute observed biological effects to a specific molecule and prevents consistent replication of results across different batches of extract.

Evidence DimensionCompositional Purity
Target Compound Data>98% (Typical purity for CAS 970-74-1)
Comparator Or BaselineHighly variable; EGC is a minor, unquantified component in many green tea extracts.
Quantified DifferenceEnables precise molar concentration vs. unknown/variable concentration.
ConditionsStandard laboratory and manufacturing workflows.

Procuring the pure compound is non-negotiable for quantitative structure-activity relationship (QSAR) studies, mechanism-of-action investigations, and any research requiring a defined and reproducible concentration.

Formulation of Stable Aqueous Solutions for Cellular and Biochemical Assays

Due to its significantly higher stability in neutral pH buffers compared to EGCG, pure EGC is the appropriate choice for long-duration cell culture experiments or biochemical assays where compound degradation could be a confounding variable. This ensures that the effective concentration remains consistent throughout the experiment.

Comparative Structure-Activity Relationship (SAR) Studies

As a primary catechin, EGC serves as an essential structural analog to EGCG, EC, and ECG. Procuring pure EGC is necessary to systematically investigate how the presence or absence of the galloyl group and the number of B-ring hydroxyls impact biological activity, allowing for precise conclusions about molecular mechanisms.

Development of Reference Standards for Analytical Methods

High-purity Epigallocatechin (CAS 970-74-1) is required as an analytical standard for the accurate quantification of EGC in complex mixtures, such as botanical extracts, beverages, and formulated products. Its use is critical for quality control and regulatory compliance in the food, beverage, and dietary supplement industries.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

306.07395278 Da

Monoisotopic Mass

306.07395278 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

219 - 221 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Z197MG6QL

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 7 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H401 (25%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];
H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Hydroxycut is the commercial name a variety of multi-ingredient nutritional supplements (MINS) marketed for weight loss, body building and “fat burning”. In 2004, Hydroxycut products containing ephedra were withdrawn from use in the United States because of cardiovascular risks and in 2009 because of hepatotoxicity. Nevertheless, Hydroxycut products with different ingredients are still commercially available and have continued to be implicated in cases of clinically apparent acute liver injury.
SLIMQUICK is a popular, proprietary line of multi-ingredient nutritional supplements (MINS) marketed as weight loss products and sold widely in pharmacies and grocery stores as well on the internet. The major ingredients in the products include green tea extract, caffeine and various herbal, fruit and vegetable extracts. There have been rare reports of clinically apparent liver injury in patients taking SLIMQUICK products, the majority of which had clinical features suggestive of green tea hepatotoxicity.

Drug Classes

Herbal and Dietary Supplements

Pharmacology

Epigallocatechin Gallate is a phenolic antioxidant found in a number of plants such as green and black tea. It inhibits cellular oxidation and prevents free radical damage to cells. It is under study as a potential cancer chemopreventive agent. (NCI)

MeSH Pharmacological Classification

Neuroprotective Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

989-51-5

Metabolism Metabolites

(-)-Epigallocatechin has known human metabolites that include (-)-Epigallocatechin, 3p-hydroxy-glucuronide.

Wikipedia

(-)-epigallocatechin
Gallocatechol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

Dates

Last modified: 08-15-2023
1: Xicota L, Rodríguez-Morató J, Dierssen M, de la Torre R. Potential Role of (-)-epigallocatechin-3-gallate (EGCG) in the Secondary Prevention of Alzheimer Disease. Curr Drug Targets. 2015 Aug 25. [Epub ahead of print] PubMed PMID: 26302801.
2: Santamarina AB, Carvalho-Silva M, Gomes LM, Okuda MH, Santana AA, Streck EL, Seelaender M, Oller do Nascimento CM, Ribeiro EB, Lira FS, Oyama LM. Decaffeinated green tea extract rich in epigallocatechin-3-gallate prevents fatty liver disease by increased activities of mitochondrial respiratory chain complexes in diet-induced obesity mice. J Nutr Biochem. 2015 Jul 26. pii: S0955-2863(15)00158-8. doi: 10.1016/j.jnutbio.2015.07.002. [Epub ahead of print] PubMed PMID: 26300331.
3: Lee JH, Shin YC, Yang WJ, Park JC, Hyon SH, Han DW. Epigallocatechin-3-O-Gallate-Loaded Poly(lactic-co-glycolic acid) Fibrous Sheets as Anti-Adhesion Barriers. J Biomed Nanotechnol. 2015 Aug;11(8):1461-71. PubMed PMID: 26295146.
4: Papi A, Govoni M, Ciavarella C, Spisni E, Orlandi M, Farabegoli F. Epigallocatechin-3-gallate increases RXRg-mediated pro-apoptotic and anti-invasive effects in gastrointestinal cancer cell lines. Curr Cancer Drug Targets. 2015 Aug 17. [Epub ahead of print] PubMed PMID: 26278714.
5: Cai Y, He SQ, Hong HQ, Cai YP, Zhao L, Zhang M. High doses of (-)-epigallocatechin-3-gallate from green tea induces cardiac fibrosis in mice. Biotechnol Lett. 2015 Aug 14. [Epub ahead of print] PubMed PMID: 26272391.
6: Betts JW, Sharili AS, Phee LM, Wareham DW. In Vitro Activity of Epigallocatechin Gallate and Quercetin Alone and in Combination versus Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. J Nat Prod. 2015 Aug 12. [Epub ahead of print] PubMed PMID: 26267658.
7: Yao HT, Yang YC, Chang CH, Yang HT, Yin MC. Protective effects of (-)-epigallocatechin-3-gallate against acetaminophen-induced liver injury in rats). Biomedicine (Taipei). 2015 Sep;5(3):15. doi: 10.7603/s40681-015-0015-8. Epub 2015 Aug 12. PubMed PMID: 26264479; PubMed Central PMCID: PMC4531855.
8: Ning Y, Ling J, Wu CD. Synergistic effects of tea catechin epigallocatechin gallate and antimycotics against oral Candida species. Arch Oral Biol. 2015 Jul 13;60(10):1565-1570. doi: 10.1016/j.archoralbio.2015.07.001. [Epub ahead of print] PubMed PMID: 26263544.
9: Lu QY, Zhang L, Yee JK, Go VW, Lee WN. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells. Metabolomics. 2015 Feb;11(1):71-80. PubMed PMID: 26246802; PubMed Central PMCID: PMC4523095.
10: Wubetu GY, Shimada M, Morine Y, Ikemoto T, Ishikawa D, Iwahashi S, Yamada S, Saito Y, Arakawa Y, Imura S. Epigallocatechin gallate hinders human hepatoma and colon cancer sphere formation. J Gastroenterol Hepatol. 2015 Aug 4. doi: 10.1111/jgh.13069. [Epub ahead of print] PubMed PMID: 26241688.

Explore Compound Types